molecular formula C17H11F2NO3 B2571545 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid CAS No. 302936-16-9

2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid

Cat. No. B2571545
CAS RN: 302936-16-9
M. Wt: 315.276
InChI Key: ZIFYTSINBLXZFE-UHFFFAOYSA-N
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Description

“2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid” is a chemical compound with the CAS Number: 302936-16-9 . It has a molecular weight of 315.28 . The IUPAC name for this compound is 2-[4-(difluoromethoxy)phenyl]-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H11F2NO3/c18-17(19)23-11-7-5-10(6-8-11)15-9-13(16(21)22)12-3-1-2-4-14(12)20-15/h1-9,17H,(H,21,22) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Quinoline Derivatives in Biomedical Applications

Quinoline and its derivatives, including 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid, play a crucial role in medicinal chemistry due to their broad spectrum of biological activities. Quinoline derivatives have been extensively studied for their potential in treating various diseases and as key components in the development of new therapeutic agents. These compounds exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral effects. For example, quinoline-based compounds have been used in antimalarial and anticancer drug development, with quinine and camptothecin being notable examples of quinoline alkaloids with significant medicinal importance (Shang et al., 2018).

Quinoline Derivatives in Corrosion Inhibition

Quinoline derivatives are also recognized for their applications beyond medicinal chemistry, such as in the field of corrosion inhibition. These compounds exhibit a good effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This property is particularly valuable in protecting metals from corrosion, highlighting the versatility of quinoline derivatives in industrial applications (Verma et al., 2020).

Quinoline Derivatives in Optoelectronics

Furthermore, research on quinoline derivatives extends into the field of optoelectronics, where these compounds are utilized for their electroluminescent properties. Quinoline derivatives, through their incorporation into π-extended conjugated systems, have shown great value in the creation of novel optoelectronic materials. These materials are used in applications ranging from organic light-emitting diodes (OLEDs) to photovoltaic devices, demonstrating the wide-ranging potential of quinoline derivatives in modern technology (Lipunova et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The specific hazard statements and precautionary statements are not provided in the search results.

properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO3/c18-17(19)23-11-7-5-10(6-8-11)15-9-13(16(21)22)12-3-1-2-4-14(12)20-15/h1-9,17H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFYTSINBLXZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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